molecular formula C4H6KNO4 B074719 Monopotassium aspartate CAS No. 1115-63-5

Monopotassium aspartate

Cat. No. B074719
CAS RN: 1115-63-5
M. Wt: 171.19 g/mol
InChI Key: TXXVQZSTAVIHFD-DKWTVANSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Monopotassium aspartate's synthesis involves chemical reactions that might include the neutralization of aspartic acid with potassium compounds. Direct synthesis methods have been developed for producing N-substituted, functionalized aspartic acids from alkali maleates and primary amines in hot DMSO, which could be adapted for synthesizing monopotassium aspartate by selecting appropriate potassium-containing reagents (Piispanen & Pihko, 2005).

Molecular Structure Analysis

The structure of monopotassium aspartate can be inferred from studies on similar aspartate complexes. For instance, lithium hydrogen L-aspartate and potassium hydrogen L-aspartate structures have been elucidated, revealing coordination numbers and geometries that might be similar in monopotassium aspartate complexes (Schmidbaur et al., 1989).

Chemical Reactions and Properties

The chemical behavior of monopotassium aspartate may involve interactions indicative of its aspartate backbone and potassium ion. Research into aspartic acid complexes, such as with zinc, shows multiple coordination modes and geometries due to the coordinative flexibility, which could be extrapolated to understand the reactivity and binding properties of monopotassium aspartate (Gould et al., 2010).

Physical Properties Analysis

Monopotassium aspartate's physical properties, including solubility and stability, can be influenced by its molecular structure and environmental conditions. Studies on similar aspartate salts provide insights into the hydration states and pH-dependent solubility, which are critical for understanding monopotassium aspartate's behavior in aqueous solutions (Schmidbaur et al., 1989).

Chemical Properties Analysis

The chemical properties of monopotassium aspartate, such as reactivity and interaction with other molecules, are informed by its aspartic acid moiety and potassium ion. The synthesis and characterization of complexes involving aspartic acid and other metal ions hint at the potential for monopotassium aspartate to engage in complex formation and participate in biochemical processes, albeit studies specifically focused on monopotassium aspartate are limited (Gould et al., 2010).

Scientific Research Applications

  • Radiation Response Modification : Monopotassium D, L-aspartate and monomagnesium D, L-aspartate increased survival of rats and mice under continuous irradiation. They also improved neuromuscular coordination and physical ability of mice (O. Chlebovský & M. Praslička, 1984).

  • Effect on Serum Proteins in Aging Rats : Continuous administration of aspartate in drinking water containing monopotassium DL asparagicum and monomagnesium D,L asparagicum slowed down changes in serum protein concentration in aging rats. This suggests potential benefits in aging-related conditions (K. Chlebovská & O. Chlebovský, 1999).

  • Therapeutic Applications in Neurology and Psychiatry : Antagonists of excitatory amino acids like aspartate have shown potential therapeutic uses in neurology and psychiatry, particularly in epilepsy and motor system disorders (B. Meldrum, 1985).

  • Gene Therapy for Mucopolysaccharidosis : Researchers included an aspartic acid octapeptide in viral vectors for gene therapy of mucopolysaccharide storage diseases. This was aimed at increasing bone targeting for effective treatment (C. Alméciga-Díaz & L. Barrera, 2019).

  • Water Binding Capacity : Studies on monopotassium aspartate and other amino acids have highlighted their enhanced capacity to bind water, which is relevant in understanding bacterial coping mechanisms in reduced water activities (C. B. Anderson & L. D. Witter, 1982).

  • Intestinal Injury and Inflammation : Aspartate supplementation in weaned pigs challenged with Escherichia coli lipopolysaccharide improved intestinal morphology and barrier function. It also inhibited TLR4 and NODs/NF-κB and p38 signaling pathways, suggesting potential in managing intestinal inflammation (Haibo Wang et al., 2017).

Mechanism of Action

Target of Action

Monopotassium aspartate is primarily used as a potassium supplement . Its primary targets are cells that require potassium for proper function. Potassium is an essential mineral that plays a vital role in cell function, including maintaining fluid balance, nerve signal transmission, and muscle contraction .

Mode of Action

As a potassium supplement, monopotassium aspartate increases the levels of potassium in the body. It does this by providing a source of potassium that can be absorbed by the body and utilized by cells. The aspartate component of the compound may enhance the absorption of potassium .

Biochemical Pathways

Monopotassium aspartate is involved in the aspartate metabolic pathway. Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .

Pharmacokinetics

It is known that potassium is generally well absorbed in the body and is distributed throughout the body’s cells .

Result of Action

The primary result of monopotassium aspartate supplementation is an increase in the body’s potassium levels. This can help to prevent or treat hypokalemia (low potassium levels), which can cause symptoms such as muscle weakness, fatigue, and heart palpitations .

Action Environment

The action of monopotassium aspartate can be influenced by various environmental factors. For example, the absorption of potassium can be affected by the presence of other nutrients in the diet. Additionally, certain medical conditions, such as kidney disease, can affect the body’s ability to regulate potassium levels .

properties

IUPAC Name

potassium;(3S)-3-amino-4-hydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXVQZSTAVIHFD-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70273966
Record name Monopotassium aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70273966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monopotassium aspartate

CAS RN

1115-63-5
Record name L-Aspartic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Monopotassium aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70273966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hydrogen aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monopotassium aspartate
Reactant of Route 2
Monopotassium aspartate
Reactant of Route 3
Monopotassium aspartate
Reactant of Route 4
Monopotassium aspartate
Reactant of Route 5
Monopotassium aspartate
Reactant of Route 6
Monopotassium aspartate

Q & A

Q1: How does monopotassium aspartate impact plasma aspartate levels, and what are the potential consequences?

A1: Research suggests that administering monopotassium aspartate to rats significantly increases plasma aspartate levels, particularly through intraperitoneal injection []. This effect appears to be dose-dependent and varies with the age of the rats. Importantly, the study highlights a potential link between markedly elevated plasma aspartate levels and neuronal necrosis []. This finding underscores the importance of careful dosage considerations when investigating the effects of monopotassium aspartate.

Q2: Does the route of administration influence the effect of monopotassium aspartate on plasma aspartate levels?

A2: Yes, the route of administration plays a significant role in how monopotassium aspartate influences plasma aspartate levels. Research indicates that intraperitoneal injection leads to the most substantial increase in plasma aspartate levels compared to other administration methods []. This difference highlights the importance of considering administration routes when designing experiments and interpreting results related to monopotassium aspartate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.